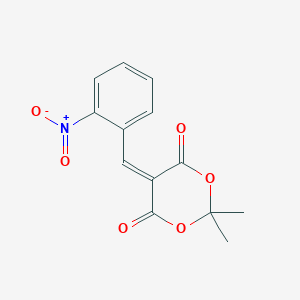

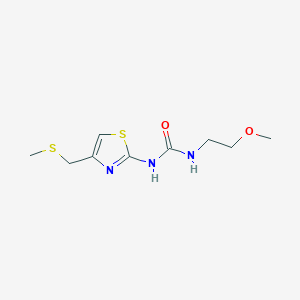

5-甲基-4-(5-甲基-1H-吡唑-3-基)-2-苯基-1H-吡唑-3-酮

货号 B2366608

CAS 编号:

168848-22-4

分子量: 254.293

InChI 键: BFNBZJLCBAAQCP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

The structure activity relationship (SAR) of these (Z)-5-((1, 3-diphenyl-1H-pyrazol-4-yl) methylene)-3-((1-phenyl-1H-1, 2, 3-triazol-4-yl) methyl) thiazolidine-2, 4-dione derivatives (8a–n) was explored . These synthesized derivatives consist of pyrazole moiety embedded two phenyl rings and one triazole phenyl ring system .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

分子结构和氢键

- 分子结构和氢键: 研究表明,5-甲基-1H-吡唑-3-酮的某些衍生物,如4-(5-氨基-3-苯基-1H-吡唑-1-基)-3-硝基苯甲酸甲酯,表现出独特的分子电子结构,并形成复杂的氢键片层或链,有助于它们在分子工程和晶体学中的潜在应用 (Portilla 等,2007).

抗菌和抗真菌特性

- 抗菌活性: 5-甲基-1H-吡唑-3-酮的某些衍生物显示出有希望的抗菌活性。例如,从该化合物合成的某些氮杂环丁酮类似物对各种微生物表现出显着的抗菌活性 (Chopde 等,2012).

- 抗真菌特性: 使用类似化合物合成的 N-苯基吡唑衍生物表现出有趣的抗真菌特性,特别是对致病酵母菌和霉菌,表明它们在开发新的治疗剂方面的潜力 (Farag 等,2008).

催化和绿色化学

- 基于生物聚合物的催化: 研究探索了 5-甲基-1H-吡唑-3-酮衍生物在绿色化学中的应用,特别是在基于生物聚合物的催化中。一项研究证明了使用纤维素硫酸作为环保催化剂有效合成某些化合物,展示了该化合物在可持续化学工艺中的作用 (Mosaddegh 等,2010).

染色特性和杂环化合物

- 染料合成: 5-甲基-1H-吡唑-3-酮的衍生物已用于合成新的偶氮和双偶氮染料,并进一步评估了它们的染色性能和牢度测试。这意味着它们在纺织和染色工业中的应用 (Bagdatli 等,2012).

光谱和结构分析

- 结构研究: 该化合物的衍生物已经过联合实验和理论研究,特别是在光谱和结构分析中,以了解它们的生物学重要特性 (Viveka 等,2016).

合成和生物学评价

- 合成和癌细胞抑制: 某些衍生物已显示出抑制肺癌细胞生长的潜力,表明它们与药物研究和药物开发相关 (Zheng 等,2010).

未来方向

属性

IUPAC Name |

5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-9-8-12(16-15-9)13-10(2)17-18(14(13)19)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHVVWIDZDOTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

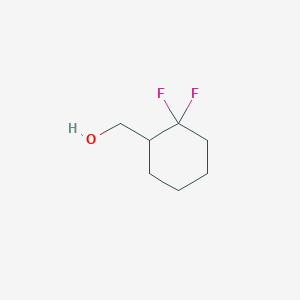

(2,2-Difluorocyclohexyl)methanol

1545583-95-6

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)

![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)